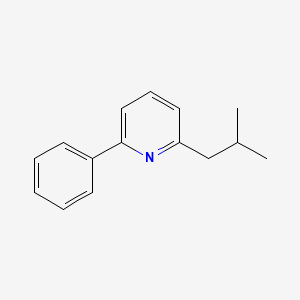

2-(2-Methylpropyl)-6-phenylpyridine

Descripción

2-(2-Methylpropyl)-6-phenylpyridine is a pyridine derivative characterized by a branched 2-methylpropyl (isobutyl) group at position 2 and a phenyl group at position 6 of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Propiedades

Número CAS |

60272-72-2 |

|---|---|

Fórmula molecular |

C15H17N |

Peso molecular |

211.30 g/mol |

Nombre IUPAC |

2-(2-methylpropyl)-6-phenylpyridine |

InChI |

InChI=1S/C15H17N/c1-12(2)11-14-9-6-10-15(16-14)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |

Clave InChI |

OXBZRBCXFSPBEX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=NC(=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Research Findings and Implications

- Steric Effects : The branched isobutyl group in 2-(2-Methylpropyl)-6-phenylpyridine may hinder electrophilic substitution at the pyridine ring, directing reactions to the phenyl group .

- Aromatic Interactions : The 6-phenyl group could enable π-π stacking in supramolecular chemistry or protein binding, a feature absent in simpler alkylpyridines.

- Synthetic Challenges : Introducing bulky substituents at pyridine positions 2 and 6 may require specialized catalysts or protecting-group strategies, as seen in pyrimidine synthesis .

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Methylpropyl)-6-phenylpyridine in laboratory settings?

- Methodological Answer : Based on structurally similar pyridine derivatives, researchers should:

- Use EN374-certified gloves and protective clothing to prevent skin contact .

- Employ P95 (US) or P1 (EU) respirators for dust/fume exposure; upgrade to OV/AG/P99 (US) or ABE1P3D (EU) respirators for high concentrations .

- Avoid incompatible materials like strong acids/bases and ensure proper ventilation .

- Note: Toxicity data for this compound are incomplete, requiring adherence to the precautionary principle .

Q. How can researchers synthesize 2-(2-Methylpropyl)-6-phenylpyridine, and what are common challenges?

- Methodological Answer : While direct synthesis data are limited, analogous pyridine derivatives (e.g., titanium-imidazole complexes) suggest:

- Multi-step organic reactions involving alkylation or coupling steps (e.g., Grignard reactions for introducing the 2-methylpropyl group) .

- Challenges :

- Steric hindrance from the 2-methylpropyl group may reduce reaction yields.

- Purification via column chromatography or recrystallization is critical due to byproducts .

Q. What analytical techniques are suitable for characterizing 2-(2-Methylpropyl)-6-phenylpyridine?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons and confirm substituent positions (e.g., phenyl vs. methylpropyl groups) .

- X-ray crystallography : Determine molecular geometry, as demonstrated for related titanium-pyridine complexes .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for 2-(2-Methylpropyl)-6-phenylpyridine derivatives?

- Methodological Answer :

- Controlled experiments : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to isolate optimal conditions.

- Byproduct analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., isomerization or decomposition) .

- Computational modeling : Predict steric/electronic effects of substituents on reaction kinetics .

Q. What strategies can mitigate instability of 2-(2-Methylpropyl)-6-phenylpyridine in solution?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis; avoid long-term storage due to degradation risks .

- Stabilizing additives : Introduce radical scavengers (e.g., BHT) if oxidative degradation is suspected .

- Inert atmosphere : Conduct reactions and storage under nitrogen/argon to prevent air-sensitive reactions .

Q. How can researchers evaluate the ecological impact of 2-(2-Methylpropyl)-6-phenylpyridine given limited data?

- Methodological Answer :

- Read-across analysis : Use data from structurally similar compounds (e.g., 2-Hexyl-6-phenylpyridine) to predict biodegradation or bioaccumulation .

- Microcosm studies : Assess soil/water mobility and microbial degradation under controlled lab conditions .

- QSAR models : Estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.